2-Diethylaminoethanol-d10 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

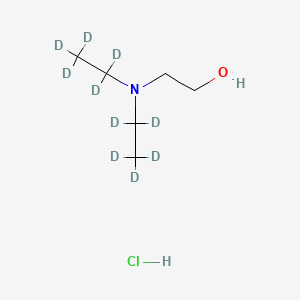

2-Diethylaminoethanol-d10 Hydrochloride is a deuterated form of 2-Diethylaminoethanol, a compound commonly used in various scientific research applications. The deuterated version is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The compound has the molecular formula C6H6D10ClNO and a molecular weight of 163.71 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylaminoethanol-d10 Hydrochloride typically involves the deuteration of 2-Diethylaminoethanol. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction is usually carried out under controlled conditions to ensure the complete replacement of hydrogen with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and deuterated solvents. The final product is then purified and crystallized to obtain the hydrochloride salt form .

化学反应分析

Types of Reactions

2-Diethylaminoethanol-d10 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

科学研究应用

Pharmaceutical Applications

Synthesis of Pharmaceuticals

2-Diethylaminoethanol-d10 Hydrochloride serves as a key intermediate in the synthesis of Flurazepam-d10 Dihydrochloride, a medication used for treating anxiety and sleep disorders. The incorporation of deuterium in the molecular structure enhances the pharmacokinetic properties of the drug, providing more stable isotopes for research and development purposes .

Case Study: Ophthalmic Treatments

Recent research has explored the use of this compound in formulations aimed at treating ophthalmic conditions such as dry eye disease. Its properties as a buffering agent and stabilizer make it suitable for enhancing the efficacy of ophthalmic solutions .

Chemical Manufacturing

Corrosion Inhibition

In industrial settings, this compound is utilized as a corrosion inhibitor in boiler water treatment systems. It neutralizes acidic components and prevents rust formation, thereby extending the lifespan of equipment .

Table 1: Corrosion Inhibition Applications

| Application Area | Functionality |

|---|---|

| Boiler Water Treatment | Neutralizing agent to prevent corrosion |

| HVAC Systems | Alkalizing agent to neutralize carbonic acids |

| Metalworking Fluids | Rust prevention and surface treatment |

Material Science

Emulsifying Agent

This compound acts as an emulsifier in various formulations, contributing to the stability and performance of products such as paints, coatings, and personal care items. Its surfactant properties allow for better mixing of oil and water-based components .

Case Study: Paints and Coatings

In the paint industry, this compound is used to enhance the performance of coatings by improving adhesion and durability. Its presence helps to achieve better dispersion of pigments and additives, resulting in higher quality finishes .

Environmental Impact

The environmental implications of using this compound have been assessed in various studies. Although it is effective in industrial applications, its release into the environment during manufacturing processes necessitates careful handling and regulation to minimize ecological risks .

作用机制

The mechanism of action of 2-Diethylaminoethanol-d10 Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The deuterium labeling allows for precise tracking and analysis of its interactions and metabolic pathways using techniques like NMR spectroscopy .

相似化合物的比较

Similar Compounds

2-Diethylaminoethanol: The non-deuterated form, commonly used in similar applications but without the benefits of deuterium labeling.

2-Dimethylaminoethanol: Another amino alcohol with similar properties but different molecular structure and applications.

N,N-Diethylethanolamine: A related compound with similar chemical behavior but different uses in industry and research.

Uniqueness

2-Diethylaminoethanol-d10 Hydrochloride is unique due to its deuterium labeling, which enhances its utility in analytical techniques like NMR spectroscopy. This labeling provides more detailed and accurate data, making it a valuable tool in scientific research .

生物活性

2-Diethylaminoethanol-d10 Hydrochloride (CAS No. 1092978-76-1) is a deuterated derivative of 2-Diethylaminoethanol, a compound commonly utilized in organic synthesis and pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. It is known to modulate neurotransmitter systems, potentially affecting cholinergic signaling pathways due to its structural similarity to acetylcholine .

Pharmacological Effects

The compound has been studied for several pharmacological effects:

- CNS Activity : It has been implicated in modulating central nervous system (CNS) functions, particularly as an intermediate in the synthesis of psychoactive compounds such as Flurazepam-d10 .

- Antioxidant Properties : Preliminary studies suggest that derivatives of diethylaminoethanol exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cellular models .

Table 1: Summary of Biological Activities

Case Studies

- CNS Effects : A study investigated the effects of diethylaminoethanol derivatives on anxiety and sleep patterns in animal models. Results indicated that these compounds could significantly alter sleep architecture and reduce anxiety-like behaviors .

- Antioxidant Study : Research conducted on related compounds demonstrated significant radical scavenging activities. For instance, a compound structurally related to diethylaminoethanol was shown to reduce DPPH radical levels by 50% at concentrations as low as 0.1 mg/mL, suggesting a strong antioxidant potential .

Toxicological Profile

While the therapeutic potential is notable, safety assessments are crucial. The acute toxicity profile indicates that diethylaminoethanol derivatives can exhibit dermal toxicity under certain conditions, necessitating careful handling and further investigation into long-term effects .

属性

IUPAC Name |

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQUKJMNGUJRFI-MFMGRUKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCO)C([2H])([2H])C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。